molecular formula C21H27N3O2 B5200930 (4-Cyclohexylpiperazin-1-yl)-(2-cyclopropyl-1,3-benzoxazol-6-yl)methanone

(4-Cyclohexylpiperazin-1-yl)-(2-cyclopropyl-1,3-benzoxazol-6-yl)methanone

Cat. No.: B5200930
M. Wt: 353.5 g/mol
InChI Key: PFTHOXMMYJLODI-UHFFFAOYSA-N
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Description

(4-Cyclohexylpiperazin-1-yl)-(2-cyclopropyl-1,3-benzoxazol-6-yl)methanone is a complex organic compound that features a piperazine ring substituted with a cyclohexyl group and a benzoxazole ring substituted with a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclohexylpiperazin-1-yl)-(2-cyclopropyl-1,3-benzoxazol-6-yl)methanone typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by cyclization of an appropriate o-aminophenol with a carboxylic acid derivative under acidic conditions.

    Substitution with Cyclopropyl Group: The cyclopropyl group can be introduced via a substitution reaction using cyclopropyl halides in the presence of a base.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting an appropriate diamine with a dihaloalkane.

    Substitution with Cyclohexyl Group: The cyclohexyl group can be introduced via a substitution reaction using cyclohexyl halides in the presence of a base.

    Coupling of the Two Fragments: The final step involves coupling the benzoxazole and piperazine fragments using a suitable coupling reagent such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclohexylpiperazin-1-yl)-(2-cyclopropyl-1,3-benzoxazol-6-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

(4-Cyclohexylpiperazin-1-yl)-(2-cyclopropyl-1,3-benzoxazol-6-yl)methanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting neurological disorders.

    Biology: It is used in biological studies to understand its interaction with various biological targets, including receptors and enzymes.

    Industry: The compound is explored for its potential use in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-Cyclohexylpiperazin-1-yl)-(2-cyclopropyl-1,3-benzoxazol-6-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-Cyclohexylpiperazin-1-yl)-(2,4-dimethoxyphenyl)methanone
  • (4-Cyclohexylpiperazin-1-yl)-(2,4-diethoxyphenyl)methanone

Uniqueness

(4-Cyclohexylpiperazin-1-yl)-(2-cyclopropyl-1,3-benzoxazol-6-yl)methanone is unique due to the presence of both a cyclopropyl group and a benzoxazole ring, which may confer specific pharmacological properties not found in similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(4-cyclohexylpiperazin-1-yl)-(2-cyclopropyl-1,3-benzoxazol-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c25-21(24-12-10-23(11-13-24)17-4-2-1-3-5-17)16-8-9-18-19(14-16)26-20(22-18)15-6-7-15/h8-9,14-15,17H,1-7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTHOXMMYJLODI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=C(O4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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